1-Fluoro-3-phenoxybenzene
Overview
Description
1-Fluoro-3-phenoxybenzene is a chemical compound with the molecular formula C12H9FO . It is also known by other names such as Benzene,1-fluoro-3-phenoxy; 3-Phenoxyfluorobenzene; 3-Fluordiphenylether; 3-fluorodiphenylether; m-Fluorphenyl-phenylaether .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 9 hydrogen atoms, and 1 fluorine atom . The average mass is 188.198 Da and the monoisotopic mass is 188.063736 Da .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 281.4±30.0 °C and a predicted density of 1.480±0.06 g/cm3 .Scientific Research Applications
Kinetics of SNAr Reactions
A study by Crampton, Emokpae, and Isanbor (2007) focuses on the kinetics of SNAr reactions of 1-fluoro-3-phenoxybenzene and similar compounds. Their research demonstrates how varying ring substituents and leaving groups affect the rate constants for these reactions, providing valuable insights into the reactivity of such compounds (Crampton, Emokpae, & Isanbor, 2007).
Liquid Chromatography Analysis
Gatti, Gioia, D. Pietra, and Cavrini (2001) have developed high-performance liquid chromatographic methods for analyzing phenols, utilizing this compound in the process. This approach enhances the performance of these methods and provides additional structural and photoreactivity insights (Gatti, Gioia, D. Pietra, & Cavrini, 2001).
Biotransformation Studies
Finkelstein et al. (2000) have explored the transformation of monofluorophenols by Rhodococcus opacus 1cp, identifying fluoropyrogallols as new intermediates. This study provides a deeper understanding of the biotransformation pathways of compounds like this compound (Finkelstein et al., 2000).
Aryloxydefluorination Studies
Adonin and Bardin (2013) investigated the nucleophilic aryloxydefluorination of pentafluorobenzene, which is related to the reactivity of this compound. This research contributes to understanding the catalytic effects in such reactions (Adonin & Bardin, 2013).
Reaction with Cysteine
Burchfield's 1958 study on the reaction of 1-fluoro-2,4-dinitrobenzene with cysteine provides insights into the mechanisms of action of toxicants and their interactions with biological molecules. This research has relevance to understanding the reactivity of similar compounds like this compound (Burchfield, 1958).
Amino Acid Analysis
Rapp (1963) explored the reaction of 1-fluoro-2,4-dinitrobenzene with amino acids as a method for serum amino acid assay. This research shows the applicability of compounds like this compound in biochemical analysis (Rapp, 1963).
Mechanism of Action
Target of Action
It is known that fluoro-organic compounds, such as 1-fluoro-3-phenoxybenzene, often interact with various biological targets due to their unique physicochemical properties .
Mode of Action
This compound, like other fluoro-organic compounds, likely undergoes electrophilic aromatic substitution reactions . In these reactions, the electrophile (in this case, the fluorine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
For instance, they can be metabolized via the benzoate-degrading pathway . In this pathway, enzymes like benzoate dioxygenase hydroxylate the substrate at specific carbon positions, leading to various downstream effects .
Pharmacokinetics
The strength of the carbon-fluorine bond in fluoro-organic compounds often confers stability, suggesting that this compound may be resistant to metabolic degradation and could have significant bioavailability .
Result of Action
Fluoro-organic compounds can have various biological effects, including potential carcinogenicity, neurotoxicity, hepatotoxicity, and endocrine-disrupting effects .
properties
IUPAC Name |
1-fluoro-3-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXIFDPMJPHDPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544372 | |
Record name | 1-Fluoro-3-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3798-89-8 | |
Record name | 1-Fluoro-3-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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